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Introduction

Betalamic acid is the fundamental chromophore responsible for the vibrant colors of all
betalain pigments.[1][2] These water-soluble, nitrogen-containing pigments are found in the
vacuoles of plants belonging to the order Caryophyllales, with red beet (Beta vulgaris) being a
primary commercial source.[1][3] Betalains are categorized into two main classes based on the
molecule conjugated to betalamic acid: the red-violet betacyanins and the yellow-orange
betaxanthins.[4][5][6][7][8] The condensation of betalamic acid with cyclo-DOPA or its
glycosylated derivatives forms betacyanins, while its reaction with amino acids or amines yields
betaxanthins.[1][3][5][7][8][9] Beyond their use as natural food colorants, betalains, and by
extension their core component betalamic acid, are gaining significant attention for their
nutraceutical properties, including potent antioxidant and anti-inflammatory activities.[3][4][6][8]
[10]

These application notes provide an overview of the use of betalamic acid-derived pigments in
food coloring and their potential as nutraceuticals. Detailed protocols for extraction, analysis,
and stabilization are also presented to aid researchers in their practical applications.

Section 1: Betalamic Acid Derivatives in Food
Coloring
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Betalains are approved for use as natural food colorants in numerous countries.[11] Their
stability, however, is a critical factor influencing their application in food products and is
significantly affected by pH, temperature, light, and water activity.[4][12][13]

Stability of Betalain Pigments

Understanding the stability profile of betalains is crucial for their successful incorporation into
food matrices.

e pH: Betalains are generally stable within a pH range of 3 to 7, making them suitable for low-
acid and neutral food products where anthocyanins may be less stable.[1][2][4][14][15] The
optimal pH for betanin stability is between 5 and 6.[2][14]

o Temperature: Betalains are sensitive to heat, with degradation occurring at temperatures
above 50°C.[2] Thermal processing can lead to the cleavage of betanin into betalamic acid
and cyclo-DOPA-5-0O-glucoside, although this reaction can be partially reversible under
specific conditions.[15]

o Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of betalains
through photo-oxidation.[12]

o Water Activity: The stability of betalains is also influenced by water activity, with lower water
activity generally leading to increased stability.[14]

Strategies for Stability Enhancement: Encapsulation

To overcome stability issues, encapsulation has emerged as a promising technique to protect
betalains from degradation.[11][16] This process involves entrapping the pigment within a
protective matrix.

o Common Encapsulation Techniques: Spray-drying and freeze-drying are the most widely
used methods for encapsulating betalains due to their cost-effectiveness and efficiency.[16]
[17]

o Carrier Materials: Maltodextrin is a frequently used carrier agent, often in combination with
other materials like gum arabic, xanthan gum, or pectin to enhance encapsulation efficiency
and stability.[11][16][18][19]
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The following table summarizes the stability of betalains under various conditions and the

impact of encapsulation.

Effect on Betalain

Parameter Condition o Reference
Stability
pH 3-7 Generally stable [1121[41114]115]
Optimal stability for
5-6 _ [2][14]
betanin
<3o0r>7 Degradation occurs [14]
Temperature > 50°C Degradation [2]
Half-life of betanin is
61.5°C . [15]
~154.3 min
Effective for creating
Encapsulation Spray-drying powdered, stable [16][17]

pigments

Freeze-drying

Can result in higher
pigment recovery than

spray-drying

[18][19]

Maltodextrin &

Xanthan Gum

Increased recovery of
encapsulated

betalains

[18][19]

Section 2: Nutraceutical Applications of Betalamic
Acid Derivatives

The health-promoting properties of betalains are a growing area of research, with significant

potential for the development of functional foods and nutraceuticals.[4][7][8]

Antioxidant Activity

Betalains are potent antioxidants capable of scavenging a variety of reactive oxygen species

(ROS).[4][6][10] This activity is attributed to their ability to donate electrons and neutralize free
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radicals.[2]

» Betanin has been shown to be a more effective radical scavenger than some anthocyanins.

[4]

e The Trolox Equivalent Antioxidant Capacity (TEAC) of betalamic acid at pH 7.0 is 2.7 £ 0.2,
indicating significant antioxidant potential.[2]

» Betanidin and betanin have demonstrated the ability to inhibit lipid peroxidation at very low
concentrations, with IC50 values of 0.8 uM and 0.4 pM, respectively.[20]

The antioxidant capacities of various betalains are summarized in the table below.

Compound Antioxidant Assay Result Reference

] ] TEAC (ABTS assay,
Betalamic Acid 27+0.2 [2]
pH 7.0)

) Inhibition of linoleic
Betanin ) o IC50 =0.4 uM [20]
acid peroxidation

o Inhibition of linoleic
Betanidin ) o IC50 =0.8 uM [20]
acid peroxidation

_ _ Inhibition of lipid
Indicaxanthin o IC50=1.0 uM [20]
peroxidation

Anti-inflammatory Effects

Betalains have demonstrated significant anti-inflammatory properties through various
mechanisms.[4][6]

e Inhibition of Pro-inflammatory Enzymes: Betanin can directly inhibit cyclooxygenase-2 (COX-
2), a key enzyme in the inflammatory pathway, with an inhibition rate of 97%.[4]

e Modulation of Signaling Pathways: Betalains can modulate the NF-kB signaling pathway, a
central regulator of inflammation.[4] By inhibiting the activation of NF-kB, betalains can
reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.[4]
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A simplified diagram of the NF-kB signaling pathway and the inhibitory action of betanin is
presented below.

Cytoplasm

Click to download full resolution via product page
Caption: Betanin's anti-inflammatory action via NF-kB pathway inhibition.

Section 3: Experimental Protocols

The following protocols provide detailed methodologies for the extraction, analysis, and
stabilization of betalains.

Protocol for Extraction of Betalains from Red Beet

This protocol describes a general method for extracting betalains from fresh red beet.

Materials:

Fresh red beetroots

Distilled water (pre-cooled to 4°C)

Methanol or ethanol (optional)

Citric acid (optional, for pH adjustment)

Blender or homogenizer
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o Centrifuge and centrifuge tubes

« Filter paper (e.g., Whatman No. 1)

e Spectrophotometer

Procedure:

e Wash and peel the red beetroots.

e Cut the beetroots into small pieces and weigh them.

» Add the beetroot pieces to a blender with a 1:2 (w/v) ratio of beetroot to pre-cooled distilled
water. For improved extraction, an aqueous solution of methanol or ethanol (e.g., 80%
methanol) can be used.[21]

« If necessary, adjust the pH of the extraction solvent to between 3 and 7 using citric acid to
enhance stability.[11]

 Homogenize the mixture for 2-3 minutes.

o Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

o Collect the supernatant.

» Repeat the extraction process with the remaining pellet to maximize yield.

o Combine the supernatants and filter through filter paper to remove any remaining solid
particles.

e The resulting extract can be used immediately or stored at -20°C in the dark.

A workflow for the extraction and subsequent encapsulation of betalains is depicted below.
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Caption: Workflow for betalain extraction and encapsulation.
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Protocol for Quantification of Betalains by UV-Vis
Spectrophotometry

This protocol allows for the quantification of betacyanins and betaxanthins in an extract.
Materials:

» Betalain extract

e Phosphate buffer (pH 6.5)

e Spectrophotometer

e Cuvettes

Procedure:

» Dilute the betalain extract with phosphate buffer (pH 6.5) to obtain an absorbance reading
within the linear range of the spectrophotometer (typically 0.2-0.8).

» Measure the absorbance of the diluted extract at the maximum absorption wavelengths for
betacyanins (~538 nm) and betaxanthins (~480 nm).

» Calculate the concentration of betacyanins and betaxanthins using the Beer-Lambert law
and the following molar extinction coefficients:

o Betanin (betacyanin): € = 60,000 L/mol-cm in water
o Indicaxanthin (betaxanthin): € = 48,000 L/mol-cm in water

e The concentration (mg/L) can be calculated using the formula: Concentration = (A * DF * MW
*1000) / (¢ * I) Where:

o A= Absorbance at the respective Amax
o DF = Dilution factor

o MW = Molecular weight (Betanin: 550 g/mol ; Indicaxanthin: 308 g/mol )
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o & = Molar extinction coefficient

o | = Path length of the cuvette (usually 1 cm)

Protocol for Encapsulation of Betalains by Spray-Drying

This protocol describes a general method for encapsulating a betalain extract using
maltodextrin.

Materials:

» Betalain extract
o Maltodextrin

« Distilled water
e Magnetic stirrer
e Spray dryer
Procedure:

e Prepare a solution of the carrier agent by dissolving maltodextrin in distilled water (e.g., 20%
wiv).

e Add the betalain extract to the maltodextrin solution and mix thoroughly using a magnetic
stirrer to ensure a homogenous mixture. The ratio of extract to carrier can be optimized
based on the desired pigment loading and stability.

o Set the spray dryer to the desired operating conditions. Typical inlet air temperatures range
from 120-180°C, with the outlet temperature being a key parameter to monitor for product
quality.

o Feed the betalain-maltodextrin solution into the spray dryer.
o Collect the resulting powdered encapsulated betalains from the collection chamber.

o Store the powder in an airtight, light-proof container at a low temperature to maintain stability.
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The relationship between betalamic acid and the formation of betacyanins and betaxanthins is
illustrated in the following diagram.

[ lm + cyclo-DOPA Q

+ Amino Acids/
Betaxanthins
(Yellow-Orange)

Amines

Click to download full resolution via product page

Caption: Biosynthesis of betalains from betalamic acid.

Conclusion

Betalamic acid and its derivatives, the betalains, represent a versatile class of natural
compounds with significant applications in the food and nutraceutical industries. While their
stability as food colorants presents challenges, techniques such as encapsulation offer
effective solutions. Furthermore, their potent antioxidant and anti-inflammatory properties
underscore their potential as valuable ingredients in functional foods and for drug development.
The protocols and data presented here provide a foundation for researchers and scientists to
explore and utilize the full potential of betalamic acid and its colorful and bioactive derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b097791?utm_src=pdf-body
https://www.benchchem.com/product/b097791?utm_src=pdf-body-img
https://www.benchchem.com/product/b097791?utm_src=pdf-body
https://www.benchchem.com/product/b097791?utm_src=pdf-body
https://www.benchchem.com/product/b097791?utm_src=pdf-body
https://www.benchchem.com/product/b097791?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/acs.jafc.6b04208
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
3. paspk.org [paspk.org]

4. The Neuroprotective Potential of Betalains: A Focused Review - PMC
[pmc.ncbi.nlm.nih.gov]

. Chemical and Antioxidant Properties of Betalains - PubMed [pubmed.ncbi.nim.nih.gov]
. researchgate.net [researchgate.net]
. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

© 00 ~N o o

. Plant Betalains: Safety, Antioxidant Activity, Clinical Efficacy, and Bioavailability - PubMed
[pubmed.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]
12. researchgate.net [researchgate.net]
13. researchgate.net [researchgate.net]
14. scispace.com [scispace.com]

15. Effect of thermal and high pressure processing on stability of betalain extracted from red
beet stalks - PMC [pmc.ncbi.nim.nih.gov]

16. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nim.nih.gov]
17. researchgate.net [researchgate.net]

18. Effects of different encapsulation agents and drying process on stability of betalains
extract - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]
20. Biological Properties and Applications of Betalains [mdpi.com]
21. ph01.tci-thaijo.org [phO1.tci-thaijo.org]

To cite this document: BenchChem. [Betalamic Acid: Applications in Food Coloring and
Nutraceuticals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097791#betalamic-acid-applications-in-food-coloring-
and-nutraceuticals]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8123435/
https://www.paspk.org/wp-content/uploads/2020/02/LS-553.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11990121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11990121/
https://pubmed.ncbi.nlm.nih.gov/28098998/
https://www.researchgate.net/publication/353032625_Anti-inflammatory_activity_of_betalains_A_comprehensive_review
https://www.mdpi.com/2304-8158/13/23/3909
https://www.researchgate.net/publication/386410541_Betalains_A_Narrative_Review_on_Pharmacological_Mechanisms_Supporting_the_Nutraceutical_Potential_Towards_Health_Benefits
https://pubmed.ncbi.nlm.nih.gov/33371594/
https://pubmed.ncbi.nlm.nih.gov/33371594/
https://www.researchgate.net/figure/Structures-of-betalamic-acid-and-natural-betaxanthins-and-betacyanins-and-references-that_tbl1_360880204
https://www.researchgate.net/publication/336407889_Stabilization_of_betalains_by_encapsulation-a_review
https://www.researchgate.net/figure/Effect-of-pH-and-storage-on-betalamic-acid-contents-determined-by-peak-area-at-410nm_fig7_379404822
https://www.researchgate.net/publication/314038106_Coloring_attributes_of_betalains_A_key_emphasis_on_stability_and_future_applications
https://scispace.com/pdf/betalains-properties-sources-applications-and-stability-a-3dzt1pspn1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5785382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5785382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7171008/
https://www.researchgate.net/publication/370353621_Betalain_extracts_Drying_techniques_encapsulation_and_application_in_food_industry
https://pubmed.ncbi.nlm.nih.gov/25190886/
https://pubmed.ncbi.nlm.nih.gov/25190886/
https://www.researchgate.net/publication/235743560_Effects_of_different_encapsulation_agents_and_drying_process_on_stability_of_betalains_extract
https://www.mdpi.com/1420-3049/26/9/2520
https://ph01.tci-thaijo.org/index.php/KKUSciJ/article/view/249315
https://www.benchchem.com/product/b097791#betalamic-acid-applications-in-food-coloring-and-nutraceuticals
https://www.benchchem.com/product/b097791#betalamic-acid-applications-in-food-coloring-and-nutraceuticals
https://www.benchchem.com/product/b097791#betalamic-acid-applications-in-food-coloring-and-nutraceuticals
https://www.benchchem.com/product/b097791#betalamic-acid-applications-in-food-coloring-and-nutraceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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